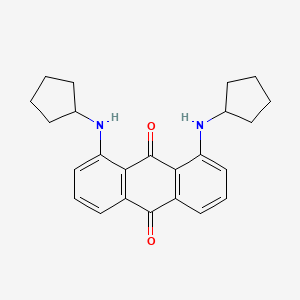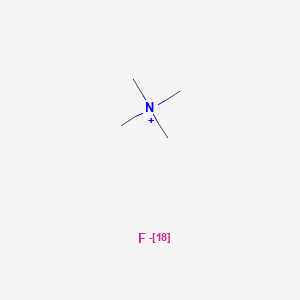
Tetramethylammoniumfluoride-18F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt with the chemical formula (CH₃)₄NF. It appears as a hygroscopic white solid and serves as a source of “naked fluoride” ions—fluoride ions not complexed with a metal atom. Unlike most other soluble fluoride salts, which are bifluorides (HF₂⁻), TMAF directly provides fluoride ions.
Preparation Methods
There are two main approaches to synthesize TMAF:
-
Hydrofluoric Acid Neutralization:
- TMAF can be prepared by neutralizing tetramethylammonium hydroxide (TMAH) with hydrofluoric acid (HF).
- Reaction: (CH₃)₄NOH + HF → (CH₃)₄NF + H₂O
-
Salt Metathesis:
- TMAF can also be obtained through salt metathesis reactions between different ammonium salts and inorganic fluoride sources (e.g., KF or CsF).
- Example: (CH₃)₄NCl + KF → (CH₃)₄NF + KCl
Chemical Reactions Analysis
TMAF participates in various chemical reactions:
Nucleophilic Substitution: TMAF acts as a fluoride ion source in substitution reactions.
Common Reagents: TMAF reacts with organic halides (e.g., alkyl halides) to replace halogens with fluorine.
Major Products: The products depend on the specific substrate, but fluorinated organic compounds are often formed.
Scientific Research Applications
TMAF finds applications in:
Organic Synthesis: As a mild base and fluoride source.
Functional Group Deprotection: Removing protecting groups in organic chemistry.
Ring-Opening Polymerization: Initiating polymerization reactions.
Mechanism of Action
- TMAF’s mechanism involves providing fluoride ions, which can participate in nucleophilic attacks and other reactions.
- Molecular targets and pathways vary based on the specific application.
Comparison with Similar Compounds
Tetramethylphosphonium fluoride (TMPF): Similar to TMAF, TMPF serves as a fluoride source in organic reactions.
Other Quaternary Ammonium Fluorides: Explore related compounds for further comparison.
Remember that TMAF plays a crucial role in synthetic chemistry, offering a direct source of fluoride ions
Properties
Molecular Formula |
C4H12FN |
|---|---|
Molecular Weight |
92.15 g/mol |
IUPAC Name |
fluorine-18(1-);tetramethylazanium |
InChI |
InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i;1-1 |
InChI Key |
GTDKXDWWMOMSFL-HCMAANCNSA-M |
Isomeric SMILES |
C[N+](C)(C)C.[18F-] |
Canonical SMILES |
C[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


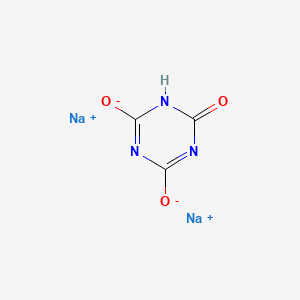

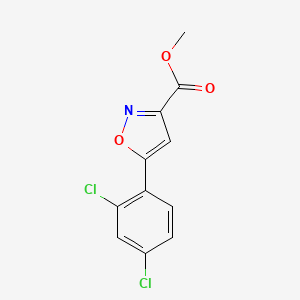
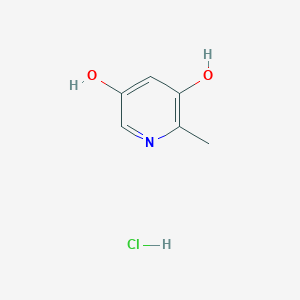

![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
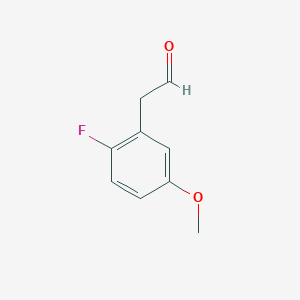
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)
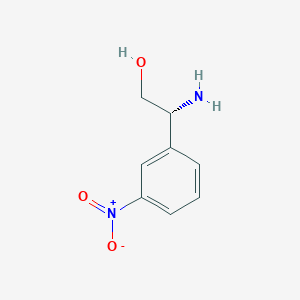
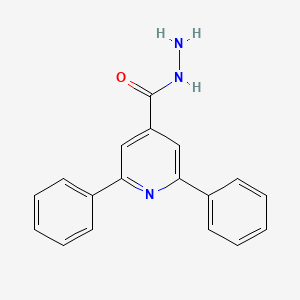


![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)
